molecular formula C8H3F9N2O B1451476 1-(Perfluoropentanoyl)imidazole CAS No. 883546-05-2

1-(Perfluoropentanoyl)imidazole

Cat. No. B1451476
M. Wt: 314.11 g/mol
InChI Key: VLBWJYWEXRBYPB-UHFFFAOYSA-N
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Description

“1-(Perfluoropentanoyl)imidazole” is a compound with the molecular formula C8H3F9N2O . It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

Imidazole has a five-membered planar ring and exhibits solubility in water and other polar solvents . Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms . The specific molecular structure of “1-(Perfluoropentanoyl)imidazole” would require further investigation.

Scientific Research Applications

Physicochemical Properties and UV Light Harvesting

Research on imidazole derivatives explores their structural, nonlinear optical, electronic, and biological properties. Advanced quantum mechanical and molecular mechanics tools have been used to analyze these properties, with a specific focus on their potential as effective UV photo sensitizers. Studies have detailed their vibrational spectra, Raman spectra, molecular orbitals, and electron excitation dynamics. This research supports the application of imidazole derivatives in photodynamic therapy and as materials with specific electronic properties (Al-Otaibi et al., 2020).

Sensing Applications

Imidazole-functionalized derivatives have been designed as sensitive and selective probes for detecting metal ions and cyanide. These applications leverage the fluorescence quenching and recovery properties of these compounds, demonstrating their utility in environmental monitoring and safety applications (Li et al., 2008).

Synthesis Methodologies

Imidazole derivatives have facilitated the development of environmentally friendly and efficient synthesis routes for producing highly substituted imidazoles. Such methodologies underscore the versatility of imidazole compounds in organic synthesis, providing a basis for further research in drug development and material science (Khaksar & Alipour, 2013).

Corrosion Inhibition

Halogen-substituted imidazole derivatives have been investigated for their potential as corrosion inhibitors, showcasing the utility of these compounds in protecting metals against corrosion. This application is particularly relevant in industrial settings where material longevity and resistance to harsh conditions are critical (Zhang et al., 2015).

Electrochemical Applications

Imidazole and its derivatives have been used as additives in high-temperature proton-conducting polymer electrolytes for fuel cells. The research in this area aims to enhance the efficiency and stability of fuel cells, contributing to advancements in clean energy technologies (Schechter & Savinell, 2002).

Future Directions

The imidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

2,2,3,3,4,4,5,5,5-nonafluoro-1-imidazol-1-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F9N2O/c9-5(10,4(20)19-2-1-18-3-19)6(11,12)7(13,14)8(15,16)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBWJYWEXRBYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F9N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Perfluoropentanoyl)imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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